molecular formula C11H14O4 B1308199 3-(3,5-Dimethoxyphenyl)propionic acid CAS No. 717-94-2

3-(3,5-Dimethoxyphenyl)propionic acid

Cat. No.: B1308199
CAS No.: 717-94-2
M. Wt: 210.23 g/mol
InChI Key: LMBOJOXVLORKSQ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)propionic acid is an organic compound with the molecular formula C11H14O4. It belongs to the class of phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid. This compound is known for its unique structural features, including two methoxy groups attached to the benzene ring at positions 3 and 5.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)propionic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Safety and Hazards

The safety data sheet for a similar compound, “3-(2,5-Dimethoxyphenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-(3,5-Dimethoxyphenyl)propionic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction can affect the enzyme’s catalytic activity, leading to changes in the metabolic pathways it regulates. Additionally, this compound can act as a substrate for certain oxidoreductases, further influencing cellular redox states and metabolic fluxes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress responses . By influencing the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For instance, it can induce the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to cope with oxidative stress. Furthermore, this compound can impact cellular energy metabolism by modulating the activity of enzymes in the glycolytic and tricarboxylic acid cycles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit certain proteases by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental context. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of detoxification pathways and changes in metabolic enzyme expression. In vivo studies have also indicated potential long-term effects on tissue function, particularly in organs involved in metabolism and detoxification.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency . At higher doses, it may induce toxic or adverse effects, including oxidative stress and tissue damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings highlight the importance of careful dose optimization in experimental and therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key intermediates. The compound’s involvement in these pathways can affect overall cellular metabolism, including energy production and biosynthesis of essential molecules.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its bioavailability and activity, affecting its overall impact on cellular function.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function . It can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through targeting signals and post-translational modifications. This localization can enhance the compound’s interactions with organelle-specific biomolecules, influencing processes such as energy metabolism and protein folding.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethoxyphenyl)propionic acid typically involves the alkylation of 3,5-dimethoxybenzene with a suitable propionic acid derivative. One common method is the Friedel-Crafts alkylation, where 3,5-dimethoxybenzene reacts with propionic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture in an inert solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(3,5-Dimethoxyphenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted aromatic compounds.

Comparison with Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)propionic acid
  • 3-(3,4-Dimethoxyphenyl)propionic acid
  • 3-(2,4-Dimethoxyphenyl)propionic acid

Comparison: 3-(3,5-Dimethoxyphenyl)propionic acid is unique due to the specific positions of the methoxy groups on the benzene ring. This structural difference can lead to variations in chemical reactivity and biological activity compared to its analogs. For instance, the position of the methoxy groups can influence the compound’s ability to interact with enzymes and receptors, thereby affecting its potency and selectivity in biological systems.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBOJOXVLORKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397630
Record name 3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717-94-2
Record name 3-(3,5-dimethoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dimethoxyphenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-(3,5-Dimethoxy-phenyl)-acrylic acid (12 g, 57.7 mmol) in EtOAc (100 ml) and MeOH (100 ml) was added carefully 10% Pd/C (1.3 g), the reaction mixture was shaken in Parr apparatus for 5 hs under 30-40 psi of hydrogen, then the solution was passed through a celite pad, the filtrate was concentrated and dried at 50° C. under reduced pressure to give product (11.7 g, 96.55%). LC-MS: m/e 209 (M−1)
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96.55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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